Ethyl 2-(5-Oxazolyl)benzoate
Overview
Description
Ethyl 2-(5-Oxazolyl)benzoate is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is a useful research chemical and is often used as a building block in various chemical syntheses . The compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom .
Scientific Research Applications
Ethyl 2-(5-Oxazolyl)benzoate has a wide range of applications in scientific research:
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 . These codes provide guidance on how to handle the compound safely .
Preparation Methods
The synthesis of Ethyl 2-(5-Oxazolyl)benzoate can be achieved through several methods. One common synthetic route involves the reaction of 2-aminobenzoic acid with ethyl chloroformate to form ethyl 2-aminobenzoate, which is then cyclized with glyoxal to yield the desired product . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Chemical Reactions Analysis
Ethyl 2-(5-Oxazolyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of Ethyl 2-(5-Oxazolyl)benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring allows the compound to bind to various receptors and enzymes, facilitating its biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-(5-Oxazolyl)benzoate can be compared with other similar compounds, such as:
2-Methoxybenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-Methoxy-5-chlorobenzo[d]oxazole: Also has notable antibacterial activity.
What sets this compound apart is its unique combination of the oxazole ring with the benzoate ester, which provides distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-(1,3-oxazol-5-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)10-6-4-3-5-9(10)11-7-13-8-16-11/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAYJSSVCMBMFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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